molecular formula C11H18ClN3 B13477846 4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine

4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine

Cat. No.: B13477846
M. Wt: 227.73 g/mol
InChI Key: MZRAPMMIJZVYNE-UHFFFAOYSA-N
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Description

4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a chloro group and a dimethylcyclohexyl group

Preparation Methods

The synthesis of 4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The chloro and dimethylcyclohexyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine can be compared with similar compounds such as:

    4-Chloro-1-(3,4-dimethylcyclohexyl)benzene-1,2-diamine: This compound has a similar cyclohexyl structure but differs in the presence of a benzene ring instead of a pyrazole ring.

    1,2,4-Triazole derivatives: These compounds share a similar nitrogen-containing ring structure but differ in the specific substituents attached to the ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

4-chloro-1-(3,4-dimethylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H18ClN3/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14-15/h6-9H,3-5H2,1-2H3,(H2,13,14)

InChI Key

MZRAPMMIJZVYNE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)N2C=C(C(=N2)N)Cl

Origin of Product

United States

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